molecular formula C13H18O2 B2953762 4-(Benzyloxy)-2,2-dimethylbutanal CAS No. 370555-60-5

4-(Benzyloxy)-2,2-dimethylbutanal

Cat. No.: B2953762
CAS No.: 370555-60-5
M. Wt: 206.285
InChI Key: UEJHLNXDINALPH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,2-dimethylbutanal is an organic compound characterized by a benzyloxy group attached to a dimethylbutanal structure

Preparation Methods

The synthesis of 4-(Benzyloxy)-2,2-dimethylbutanal typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 2,2-dimethylbutanal.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the benzyloxy group.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

4-(Benzyloxy)-2,2-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary based on the desired product and reaction type.

Scientific Research Applications

4-(Benzyloxy)-2,2-dimethylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,2-dimethylbutanal involves its interaction with molecular targets, such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their function .

Biological Activity

4-(Benzyloxy)-2,2-dimethylbutanal is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of a suitable precursor followed by benzyloxy substitution. The compound can be synthesized through various methods, including the use of Grignard reagents or palladium-catalyzed cross-coupling reactions.

Example Synthesis Pathway

  • Starting Material : 2,2-dimethylbutanal.
  • Reagent : Benzyl chloride in the presence of a base (e.g., NaOH).
  • Reaction Conditions : The reaction is typically carried out under reflux conditions to facilitate the nucleophilic attack.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing effective inhibition at certain concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes that play a role in inflammation and infection.
  • Modulation of Signaling Pathways : The compound may affect pathways related to immune responses and cellular signaling.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated a series of benzyloxy derivatives for their antimicrobial properties.
    • Results indicated that the introduction of the benzyloxy group significantly enhanced activity against Gram-positive bacteria.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls.

Properties

IUPAC Name

2,2-dimethyl-4-phenylmethoxybutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJHLNXDINALPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370555-60-5
Record name 4-(benzyloxy)-2,2-dimethylbutanal
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